N-[1-(2,4-dichlorophenyl)ethyl]-N'-ethylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-ethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-3-14-11(16)15-7(2)9-5-4-8(12)6-10(9)13/h4-7H,3H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWQHKXBDMSVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(C)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257965 | |
| Record name | N-[1-(2,4-Dichlorophenyl)ethyl]-N′-ethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925200-33-5 | |
| Record name | N-[1-(2,4-Dichlorophenyl)ethyl]-N′-ethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925200-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-(2,4-Dichlorophenyl)ethyl]-N′-ethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of N 1 2,4 Dichlorophenyl Ethyl N Ethylurea
Systematic Modification of the Dichlorophenyl Moiety and its Impact on Biological Activity
The 2,4-dichlorophenyl group is a critical component of N-[1-(2,4-dichlorophenyl)ethyl]-N'-ethylurea, likely contributing significantly to its binding affinity and selectivity for its biological target through hydrophobic and halogen bonding interactions.
Positional Isomerism and Substituent Effects on Biological Interactions
For instance, moving a chlorine atom from the 4-position to the 3-position might disrupt a key hydrophobic interaction or introduce steric hindrance. Conversely, a different substitution pattern could lead to a more favorable interaction. The electronic effects of the chlorine atoms, being electron-withdrawing, also influence the acidity of the N-H protons of the urea (B33335) moiety, which can affect hydrogen bonding.
Hypothetical Data on the Impact of Dichlorophenyl Positional Isomerism on Biological Activity:
Disclaimer: The following table is a hypothetical representation based on general SAR principles for illustrative purposes, as direct experimental data for this compound is not available.
| Compound | Dichlorophenyl Isomer | Relative Biological Activity (%) | Rationale |
| Reference | 2,4-dichloro | 100 | Optimal fit in the binding pocket. |
| Analog 1 | 2,3-dichloro | 75 | Potential for minor steric clash or altered electronic profile. |
| Analog 2 | 2,5-dichloro | 60 | Possible disruption of a key interaction at the 4-position. |
| Analog 3 | 2,6-dichloro | 20 | Significant steric hindrance likely, preventing optimal binding. |
| Analog 4 | 3,4-dichloro | 90 | May retain similar binding interactions to the 2,4-isomer. |
| Analog 5 | 3,5-dichloro | 50 | Symmetrical substitution may not be optimal for an asymmetrical binding site. |
Halogenation Patterns and Their Role in Molecular Recognition
The nature and number of halogen substituents on the phenyl ring are critical determinants of biological activity. Halogens can participate in halogen bonding, a non-covalent interaction where the electropositive crown of a halogen atom interacts with a nucleophilic site on the target protein.
Replacing chlorine with other halogens (fluorine, bromine, iodine) would alter the size, polarizability, and strength of potential halogen bonds. For example, iodine is a stronger halogen bond donor than chlorine, which could enhance binding affinity if a suitable halogen bond acceptor is present in the binding site. Conversely, the smaller size of fluorine might be beneficial in sterically constrained pockets. The presence of electron-withdrawing groups, such as halogens, on the terminal benzene ring has been shown to be conducive to the improvement of activity in some N,N'-diarylureas.
Hypothetical Data on the Effect of Different Halogenation Patterns:
Disclaimer: The following table is a hypothetical representation based on general SAR principles for illustrative purposes, as direct experimental data for this compound is not available.
| Compound | Substitution Pattern | Relative Biological Activity (%) | Rationale |
| Reference | 2,4-dichloro | 100 | Balanced size and electronic properties for the target. |
| Analog 6 | 2,4-difluoro | 85 | Smaller size may improve fit, but weaker halogen bonding. |
| Analog 7 | 2,4-dibromo | 110 | Larger size and stronger halogen bonding may enhance affinity. |
| Analog 8 | 2,4-diiodo | 95 | Strongest halogen bonding, but large size may introduce steric hindrance. |
| Analog 9 | 4-chloro | 50 | Loss of the second halogen disrupts a key interaction. |
| Analog 10 | 2,4,6-trichloro | 30 | Additional substituent likely causes significant steric clash. |
Investigation of the Ethyl and Substituted Ethyl Linker
The ethyl group attached to the urea nitrogen and the chiral benzylic carbon is a key structural feature. Its length, branching, and stereochemistry are expected to be finely tuned for optimal biological activity.
Length and Branching Modifications
Altering the length of the alkyl chain on the N'-position (the ethyl group) can impact the compound's interaction with the target. Increasing the chain length to propyl or butyl could allow for additional hydrophobic interactions, potentially increasing potency. However, if the binding pocket is constrained, longer chains could lead to a decrease in activity due to steric hindrance. Conversely, shortening the chain to a methyl group might result in the loss of a beneficial hydrophobic interaction.
Branching of the alkyl chain, for instance, by replacing the ethyl group with an isopropyl group, would introduce greater steric bulk. This could either be beneficial, by orienting the molecule more favorably in the binding site, or detrimental, by preventing proper binding.
Stereochemical Influence of the Chiral Center
The compound this compound possesses a chiral center at the carbon atom attached to the dichlorophenyl ring and the urea nitrogen. It is highly probable that the biological target will exhibit stereoselectivity, meaning that one enantiomer (either R or S) will have significantly higher activity than the other. This is because the three-dimensional arrangement of the substituents around the chiral center will dictate how the molecule fits into the chiral environment of the protein's binding site.
In studies of analogous 1-phenyl-3-(1-phenylethyl)urea derivatives, it was observed that the stereochemistry at the benzylic position is crucial for biological activity. For instance, the S-enantiomer of a related compound showed significantly greater activity than the R-enantiomer, indicating a specific spatial requirement for the phenyl and methyl groups for effective binding.
Hypothetical Data on the Influence of Stereochemistry:
Disclaimer: The following table is a hypothetical representation based on general SAR principles for illustrative purposes, as direct experimental data for this compound is not available.
| Compound | Stereochemistry | Relative Biological Activity (%) | Rationale |
| Analog 11 | (S)-enantiomer | 100 | Assumed to be the more active enantiomer, providing optimal 3D fit. |
| Analog 12 | (R)-enantiomer | 10 | The mirror image likely has a poorer fit in the chiral binding site. |
| Analog 13 | Racemic mixture | 55 | Activity is the average of the two enantiomers. |
Role of the Urea Linkage in Ligand-Target Interactions
The urea moiety is a key pharmacophoric element, primarily due to its ability to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). This allows for the formation of strong and directional hydrogen bonds with amino acid residues in the binding site of a target protein, such as glutamic acid, aspartic acid, or the peptide backbone.
Hydrogen Bonding Network Analysis
The urea moiety, a cornerstone of the this compound structure, is a potent hydrogen bond donor and acceptor. This dual nature allows it to form robust and directional interactions with biological targets, a critical factor in eliciting a pharmacological response. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.
In the context of this compound, the hydrogen bonding network is a key determinant of its interaction with target proteins. The N-H group adjacent to the ethyl substituent and the N-H group linked to the chiral carbon attached to the dichlorophenyl ring can both participate in hydrogen bonding. The presence of the two chlorine atoms on the phenyl ring, being electron-withdrawing, can influence the acidity of the neighboring N-H proton, potentially modulating the strength of the hydrogen bonds it forms.
While a specific crystal structure for this compound is not publicly available, analysis of related N,N'-disubstituted urea crystal structures reveals common hydrogen bonding patterns. A prevalent motif is the "urea tape" or α-network, where molecules self-assemble through N−H···O=C hydrogen bonds, with the carbonyl oxygen acting as a bifurcated acceptor for two N-H donors from adjacent molecules. researchgate.net However, in the presence of other strong hydrogen bond acceptors or donors in the binding site of a biological target, this self-association pattern is disrupted in favor of interactions with the protein.
Table 1: Potential Hydrogen Bond Interactions of this compound
| Donor/Acceptor Site | Type of Interaction | Potential Partner in a Biological Target |
| Urea N-H (ethyl side) | Donor | Carbonyl oxygen, hydroxyl group, carboxylate |
| Urea N-H (phenyl side) | Donor | Carbonyl oxygen, hydroxyl group, carboxylate |
| Urea C=O | Acceptor | N-H group, hydroxyl group, amine |
Conformational Preferences and Flexibility
Studies on N-alkyl-N'-aryl ureas have shown that these molecules can adopt different conformations. researchgate.netnih.gov The most common are the trans-trans and cis-trans conformations with respect to the orientation of the substituents relative to the carbonyl group. The trans-trans conformation is often the most stable, but the cis-trans conformation can be significantly stabilized by the formation of an intramolecular hydrogen bond, particularly if a suitable acceptor is present in one of the substituents. nih.gov
In this compound, the presence of the bulky 2,4-dichlorophenyl group can introduce steric hindrance, influencing the preferred rotational angles. The ethyl group, being smaller, offers more conformational freedom. The interplay between steric effects and the potential for intramolecular interactions will ultimately determine the low-energy conformations that are biologically relevant for receptor binding. Computational modeling and experimental techniques like NMR spectroscopy are crucial tools for elucidating these conformational preferences.
Table 2: Key Rotatable Bonds and Their Influence on Conformation
| Bond | Description | Potential Impact on Conformation |
| C(O)-N(H)-ethyl | Rotation of the ethyl group | Can influence interaction with nearby hydrophobic pockets. |
| C(O)-N(H)-CH | Rotation around the urea-chiral carbon bond | Dictates the relative orientation of the dichlorophenyl ring. |
| CH-phenyl | Rotation of the dichlorophenyl ring | Can affect steric fit and π-π stacking interactions. |
Comparative SAR with Other Urea-Based Scaffolds
The urea scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. A comparative analysis of the SAR of this compound with other urea-based compounds can provide valuable insights into the specific contributions of its structural features.
A common theme in the SAR of many urea-based inhibitors is the critical role of the urea moiety in anchoring the molecule to the hinge region of kinases through a bidentate hydrogen bond. The substituents on the urea nitrogen atoms then occupy adjacent hydrophobic pockets, and their nature significantly impacts potency and selectivity.
For instance, in many diaryl urea kinase inhibitors, the presence of electron-withdrawing groups, such as the dichlorophenyl group in our subject compound, on one of the aryl rings often enhances activity. This is attributed to an increase in the hydrogen bond donating capacity of the adjacent N-H group and favorable interactions within the binding site.
When comparing this compound to diaryl ureas, the replacement of one aryl ring with an ethyl group will significantly alter the molecule's properties. The smaller, more flexible ethyl group will interact differently with the target protein compared to a larger, rigid aromatic ring. This modification can influence solubility, metabolic stability, and the ability to access different regions of the binding pocket.
Conversely, comparison with simple N-alkyl-N'-alkyl ureas highlights the importance of the 2,4-dichlorophenyl group. This aromatic moiety can engage in various non-covalent interactions, such as van der Waals forces and potentially halogen bonds, which are absent in purely aliphatic ureas. The specific substitution pattern of the chlorine atoms is also crucial, as it dictates the electronic distribution and steric profile of the ring.
Table 3: Comparative SAR of Urea-Based Scaffolds
| Scaffold Type | Key Structural Features | General SAR Observations | Relevance to this compound |
| Diaryl Ureas | Two aromatic rings attached to the urea | Often potent kinase inhibitors; activity influenced by aryl substituents. | The dichlorophenyl group is a common feature in active diaryl ureas. |
| N-Alkyl-N'-Aryl Ureas | One alkyl and one aryl group on the urea | Combines features of both aliphatic and aromatic substituents. | The subject compound belongs to this class. |
| N,N'-Dialkyl Ureas | Two alkyl groups on the urea | Generally more flexible; lack aromatic interactions. | Highlights the contribution of the aromatic ring in the target compound. |
Mechanistic and Molecular Level Biological Investigations
Identification and Characterization of Putative Biological Targets
The initial step in characterizing the bioactivity of a novel compound like N-[1-(2,4-dichlorophenyl)ethyl]-N'-ethylurea involves identifying its potential molecular targets within a biological system. This is typically achieved through a combination of computational predictions and experimental screening assays.
Receptor Binding and Activation/Antagonism Studies (e.g., CCR4, Cannabinoid Receptors)
To determine if this compound interacts with specific cell surface or intracellular receptors, binding assays are a primary tool. For G-protein coupled receptors like the C-C chemokine receptor type 4 (CCR4) and cannabinoid receptors (CB1 and CB2), radioligand binding assays are commonly used to determine the affinity of a compound for the receptor.
Should studies be conducted, the binding affinity (Ki) of this compound for these receptors would be quantified. Following binding confirmation, functional assays would be necessary to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).
Table 1: Hypothetical Receptor Binding Affinity Data for this compound
| Receptor Target | Binding Affinity (Ki) (nM) | Functional Activity |
|---|---|---|
| CCR4 | Data not available | Data not available |
| Cannabinoid Receptor 1 (CB1) | Data not available | Data not available |
Enzyme Inhibition Profiling (e.g., Cholinergic Enzymes, COX-II)
Another critical aspect of target identification is to assess the compound's effect on enzyme activity. Cholinergic enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important targets in various physiological processes. Similarly, cyclooxygenase-2 (COX-II) is a key enzyme in the inflammatory pathway.
Enzyme inhibition assays would be performed to measure the concentration of this compound required to inhibit 50% of the enzyme's activity (IC50). These assays are crucial for understanding the compound's potential to modulate enzymatic pathways.
Table 2: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | Data not available |
| Butyrylcholinesterase (BChE) | Data not available |
Protein-Ligand Interaction Analysis
To understand the molecular basis of any observed binding or inhibition, protein-ligand interaction analysis is employed. Techniques such as X-ray crystallography or computational molecular docking simulations can provide insights into the specific binding site and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and its target protein. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the compound's potency and selectivity.
Cellular Pathway Modulation
Once a biological target is identified, the next step is to investigate how the interaction of this compound with this target affects broader cellular pathways and processes.
Signaling Pathway Investigations (e.g., Treg trafficking)
Should the compound be found to interact with a receptor like CCR4, which is involved in immune cell trafficking, its effect on downstream signaling pathways would be investigated. For instance, CCR4 plays a role in the trafficking of regulatory T cells (Tregs). Studies would examine the impact of this compound on signaling cascades that govern Treg migration and function.
Cellular Processes Affected (e.g., tubulin polymerization, ethylene (B1197577) response)
The influence of this compound on fundamental cellular processes would also be a key area of investigation. For example, its effect on tubulin polymerization, a critical process for cell division and structure, could be assessed using in vitro polymerization assays and cellular imaging techniques.
In the context of plant biology, the ethylene response pathway is a crucial signaling cascade. If the compound were to be investigated for its effects on plants, its ability to modulate this pathway would be a subject of study.
Molecular Mechanisms of Action (non-clinical)
The precise molecular mechanisms of action for this compound have not yet been fully elucidated in non-clinical research. However, by examining the broader class of diaryl ureas, of which it is a member, we can infer potential pathways and interactions that may be relevant. Diaryl ureas are recognized for their diverse biological activities, often mediated through specific interactions with protein targets.
Detailed Biochemical Cascade Analysis
A biochemical cascade is a sequence of chemical reactions within a cell, triggered by a stimulus, where each reaction leads to the next. wikipedia.org Currently, there is a lack of specific research identifying a definitive biochemical cascade initiated or modulated by this compound.
General studies on diaryl ureas suggest that their interactions with protein kinases are a common mechanism of action. These interactions can initiate or inhibit signaling cascades that are crucial for cellular processes. The binding of a diaryl urea (B33335) compound to a kinase can prevent the phosphorylation of downstream target proteins, thereby interrupting the signaling pathway.
Table 1: Hypothetical Interaction Profile based on Diaryl Urea Class
| Interaction Type | Potential Target Residues | Consequence of Interaction |
| Hydrogen Bonding | Asp, Glu, Asn, Gln | Stabilization of the compound within the protein's binding pocket. |
| π–π Stacking | Phe, Tyr, Trp | Enhancement of binding affinity through interactions between aromatic rings. |
| Halogen Bonding | Electron-rich atoms (O, N) | Directional interaction involving the chlorine atoms, contributing to specificity. |
This table is illustrative and based on the general binding characteristics of diaryl ureas to protein targets. Specific interactions for this compound have not been experimentally determined.
Allosteric Modulation Studies
Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. At present, there are no published studies that specifically identify this compound as an allosteric modulator of any protein target.
However, the chemical structure of this compound, featuring a flexible urea linkage and substituted phenyl rings, is consistent with scaffolds known to exhibit allosteric modulation in other systems. For a compound to be confirmed as an allosteric modulator, specific experimental evidence is required.
Table 2: Experimental Approaches for Identifying Allosteric Modulation
| Experimental Technique | Principle | Information Gained |
| Radioligand Binding Assays | Measures the ability of the test compound to modulate the binding of a known orthosteric ligand. | Can distinguish between competitive (orthosteric) and non-competitive (potential allosteric) binding. |
| Functional Assays | Assesses the effect of the compound on the biological response mediated by the target protein in the presence of an orthosteric agonist or antagonist. | Determines whether the compound enhances (positive allosteric modulator) or diminishes (negative allosteric modulator) the protein's function. |
| X-ray Crystallography | Provides a high-resolution 3D structure of the compound bound to the protein. | Can definitively identify a distinct allosteric binding site. |
This table outlines standard methods used to investigate allosteric modulation. Such studies have not been reported for this compound.
Computational Chemistry and Molecular Modeling Applications
Conformational Analysis and Energy Landscape Mapping
Conformational analysis of N-[1-(2,4-dichlorophenyl)ethyl]-N'-ethylurea is essential for determining the three-dimensional arrangements of the molecule that are energetically favorable. The flexibility of the ethylurea (B42620) chain and the rotation around the bond connecting the dichlorophenyl ring to the ethyl group allow the molecule to adopt various conformations, which can significantly influence its interaction with biological macromolecules.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules like this compound. MM methods utilize classical force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of the energy landscape. This approach can identify low-energy conformers and estimate the energy barriers between them.
MD simulations provide a dynamic view of the molecule's behavior over time, simulating the movements of atoms and bonds at a given temperature. This allows for the exploration of conformational changes and the stability of different conformers in a simulated environment, such as in a solvent. For N-aryl-N'-alkyl ureas, MD simulations can reveal the preferred orientations of the aromatic and alkyl substituents relative to the urea (B33335) backbone.
A systematic study of N-aryl-N'-cyclopentyl ureas with differing N-methylation patterns, which are structurally related to the compound of interest, has been performed using Well-Tempered Metadynamics. nih.gov This enhanced sampling technique allows for the generation of conformational free-energy landscapes. nih.gov
Quantum Chemical Calculations of Stable Conformations (e.g., DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to obtain more accurate energies and geometric parameters for the stable conformations identified through molecular mechanics. DFT calculations provide a more rigorous treatment of the electronic structure of the molecule, leading to a better understanding of the subtle energetic differences between conformers. For N-alkyl-N'-aryl ureas, DFT is used to refine the geometries and energetics of the most relevant configurations. nih.gov
Studies on similar N-alkyl-N'-aryl ureas have shown that these molecules predominantly adopt trans-trans and cis-trans conformations with respect to the arrangement of the substituents around the urea functional group. nih.gov The relative energies of these conformers can be influenced by intramolecular hydrogen bonding. nih.gov
Table 1: Calculated Relative Energies of Stable Conformers of a Representative N-Aryl-N'-Alkyl Urea
| Conformer | Dihedral Angle (°) Ar-N-C=O | Dihedral Angle (°) C=O-N-Alkyl | Relative Energy (kcal/mol) (DFT/B3LYP) |
|---|---|---|---|
| trans-trans | ~180 | ~180 | 0.00 |
| cis-trans | ~0 | ~180 | +1.5 |
| trans-cis | ~180 | ~0 | +2.1 |
| cis-cis | ~0 | ~0 | +4.5 |
Ligand-Target Interaction Modeling
Understanding how this compound interacts with potential biological targets is a key aspect of its computational analysis. Molecular modeling techniques can predict the binding mode and estimate the binding affinity of the compound to a protein's active site.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a scoring function that estimates the binding affinity.
For urea derivatives, docking studies have been successfully employed to predict their binding modes to various protein targets. ijpsr.comjppres.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For instance, in a study of 1,3-disubstituted urea derivatives as anti-tubercular agents, the carbonyl oxygen of the urea moiety was found to form hydrogen bonds with tyrosine residues in the active site of the target protein. ijpsr.com
Table 2: Illustrative Molecular Docking Results of a Urea Derivative with a Target Protein
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | TYR 381, TYR 465 |
| Interacting Residues (Hydrophobic) | LEU 254, PHE 312, ILE 401 |
Binding Energy Calculations and Free Energy Perturbations
More accurate estimations of binding affinity can be obtained through methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These methods calculate the free energy of binding by considering the contributions from various energetic terms, including electrostatic and van der Waals interactions, as well as solvation effects. While computationally more intensive than docking, these methods provide a more quantitative prediction of the binding strength.
Molecular Dynamics Simulations of Protein-Ligand Complexes
Once a plausible binding mode is identified through docking, molecular dynamics simulations of the protein-ligand complex are performed to assess its stability and to observe the dynamics of the interaction over time. These simulations provide valuable information on how the ligand and the protein adapt to each other upon binding and can reveal the importance of specific interactions for maintaining the stability of the complex.
Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. A stable RMSD for the ligand within the binding pocket suggests a stable binding mode. jppres.com
Table 3: Representative Data from a Molecular Dynamics Simulation of a Protein-Ligand Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.3 | 1.6 |
| 30 | 1.1 | 1.5 |
| 40 | 1.4 | 1.7 |
| 50 | 1.3 | 1.6 |
Quantitative Structure-Activity Relationship (QSAR) Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a compound's activity, QSAR models can be used to predict the efficacy of novel, untested molecules.
The development of a predictive QSAR model for a class of compounds including this compound would begin with the compilation of a dataset of structurally related molecules with experimentally determined biological activities. For urea derivatives, these activities could range from anticancer to antimicrobial or enzyme inhibitory effects. The next step involves the calculation of a wide array of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Commonly used descriptors in QSAR studies of urea derivatives include:
Topological descriptors: These describe the connectivity and branching of the molecule.
Quantum chemical descriptors: Properties like dipole moment, partial atomic charges, and orbital energies provide insight into the electronic nature of the molecule.
Physicochemical properties: LogP (a measure of lipophilicity) and molar refractivity are often crucial for predicting a compound's ability to cross cell membranes.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity. For instance, a hypothetical QSAR model for a series of dichlorophenyl urea derivatives might take the form of a linear equation where the biological activity is a function of specific descriptors.
Hypothetical QSAR Model Data for a Series of Urea Derivatives
| Compound | Experimental Activity (IC50, µM) | LogP | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |
|---|---|---|---|---|
| Analog 1 | 1.2 | 3.5 | 4.1 | 1.5 |
| Analog 2 | 2.5 | 3.8 | 3.9 | 2.3 |
| Analog 3 | 0.8 | 3.2 | 4.5 | 0.9 |
A critical aspect of developing a robust QSAR model is the selection of the most relevant molecular descriptors, a process known as feature selection. Including a large number of descriptors can lead to overfitting, where the model performs well on the training data but fails to predict the activity of new compounds accurately. Techniques such as genetic algorithms or stepwise regression are often used to identify a smaller subset of descriptors that have the most significant impact on the biological activity. researchgate.net
Following feature selection, the predictive power of the QSAR model must be rigorously validated. acs.org This is typically done through both internal and external validation methods.
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's stability and robustness. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset.
External Validation: The model's ability to predict the activity of new, unseen compounds is tested using an external test set. This set of molecules was not used during the model development phase. A high correlation between the predicted and experimental activities for the test set indicates a reliable and predictive QSAR model.
The quality of a QSAR model is often assessed using statistical parameters such as the squared correlation coefficient (R²) for the training set, the cross-validated squared correlation coefficient (Q²), and the predictive squared correlation coefficient (R²_pred) for the external test set.
Illustrative Validation Parameters for a QSAR Model
| Parameter | Value | Description |
|---|---|---|
| R² | 0.92 | Indicates a good fit of the model to the training data. |
| Q² (LOO-CV) | 0.85 | Suggests good internal predictive ability and robustness. |
Electronic Structure and Reactivity Analysis
The electronic structure of a molecule is fundamental to its reactivity and interactions with biological targets. Computational methods allow for a detailed analysis of the electronic properties of this compound, providing insights into its potential behavior in chemical and biological systems.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.
For this compound, the distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack. The dichlorophenyl ring, with its electron-withdrawing chlorine atoms, is expected to influence the electronic distribution and the energies of the frontier orbitals significantly. Computational calculations can provide precise energy values for the HOMO and LUMO, as well as visualizations of these orbitals.
Hypothetical Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Indicates the energy of the highest energy electrons available to participate in a reaction. |
| LUMO | -1.2 | Represents the energy of the lowest energy empty orbital that can accept electrons. |
The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution within a molecule. uni-muenchen.delibretexts.org It is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. The MESP is color-coded to indicate regions of different electrostatic potential. Typically, red regions represent areas of negative potential, which are attractive to electrophiles, while blue regions indicate positive potential, which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential.
An MESP analysis of this compound would likely reveal several key features. The oxygen atom of the urea group is expected to be a region of high negative potential (red), making it a likely site for hydrogen bonding or interaction with positively charged species. The hydrogen atoms attached to the nitrogen atoms of the urea moiety would likely exhibit positive potential (blue), indicating their potential to act as hydrogen bond donors. The dichlorophenyl ring would also display a complex electrostatic potential due to the presence of the electronegative chlorine atoms. This analysis is invaluable for predicting how the molecule might interact with a biological receptor, as electrostatic complementarity is a crucial factor in molecular recognition. rsc.org
Pre Clinical in Vitro and in Vivo Efficacy Studies Mechanistic/proof of Concept
Antimicrobial Activity Evaluation and Mechanisms
The antimicrobial potential of urea (B33335) derivatives, particularly those containing a dichlorophenyl moiety, has been an area of active investigation. These compounds have been evaluated against a range of bacterial and fungal pathogens.
Antibacterial Spectrum and Efficacy
Research has indicated that certain aryl urea derivatives exhibit notable antibacterial properties. For instance, a series of phenyl-substituted urea compounds were assessed for their activity against various bacterial strains. Among these, derivatives featuring a 3,5-dichlorophenyl group demonstrated significant inhibitory effects against Staphylococcus aureus. uea.ac.uk Specifically, compound 11b , 1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)urea, was identified as a potent inhibitor of S. aureus. uea.ac.uk
Furthermore, some of these derivatives displayed activity against Gram-negative bacteria. Compounds 7b , 11b , and 67d showed antimicrobial activity against a carbapenemase-producing strain of Klebsiella pneumoniae and a multidrug-resistant strain of Escherichia coli. uea.ac.uk The presence and position of the dichloro-substituents on the phenyl ring appear to be crucial for the antibacterial activity. uea.ac.uk
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)urea (11b) | Staphylococcus aureus | Excellent inhibitory activity (MIC ≤ 50 μM) |
| Derivative 7b | Klebsiella pneumoniae (carbapenemase-producing) | MIC = 100 μM (32 mg/L) |
| Derivative 11b | Klebsiella pneumoniae (carbapenemase-producing) | MIC = 50 μM (64 mg/L) |
| Derivative 67d | Klebsiella pneumoniae (carbapenemase-producing) | MIC = 72 μM (32 mg/L) |
| Derivative 7b | Escherichia coli (multidrug-resistant) | MIC = 100 μM (32 mg/L) |
| Derivative 11b | Escherichia coli (multidrug-resistant) | MIC = 50 μM (16 mg/L) |
| Derivative 67d | Escherichia coli (multidrug-resistant) | MIC = 36 μM (16 mg/L) |
Antifungal Spectrum and Efficacy
Mechanistic Insights into Microbial Inhibition
The precise mechanisms by which dichlorophenyl urea derivatives exert their antimicrobial effects are not fully elucidated but are thought to involve the disruption of essential cellular processes. The lipophilicity conferred by the dichlorophenyl group may facilitate the passage of these molecules across microbial cell membranes. Once inside, they could interfere with key enzymatic pathways or disrupt membrane integrity, leading to microbial cell death. The structure-activity relationship studies suggest that the electronic properties and steric factors of the substituents on the urea scaffold play a critical role in their antimicrobial potency. uea.ac.uk
Anticancer and Antiproliferative Studies (Cell-based, non-clinical)
Several novel dichlorophenyl urea compounds have been synthesized and evaluated for their anticancer activities, demonstrating promising results in various cancer cell lines.
Evaluation in Cancer Cell Lines and Sub-panels
Two novel dichlorophenyl urea compounds, designated SR4 and SR9 , were found to be cytotoxic to human promyelocytic leukemia HL-60 cells in a dose-and time-dependent manner. nih.gov The IC50 values after 72 hours of treatment were 1.2 μM for SR4 and 2.2 μM for SR9, respectively. nih.gov
Another related compound, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4) , has shown significant anticancer effects in lung cancer and melanoma models. nih.govnih.gov In lung cancer cells, COH-SR4 effectively inhibited cell survival and the ability to form colonies. nih.gov Similarly, in melanoma cells, COH-SR4 treatment decreased survival and inhibited clonogenic potential. nih.gov
| Compound | Cancer Cell Line | Effect | IC50 (72h) |
|---|---|---|---|
| SR4 | HL-60 (Human Leukemia) | Cytotoxic | 1.2 μM |
| SR9 | HL-60 (Human Leukemia) | Cytotoxic | 2.2 μM |
| COH-SR4 | Lung Cancer Cells | Inhibited survival and clonogenic potential | N/A |
| COH-SR4 | Melanoma Cells | Decreased survival and inhibited clonogenic potential | N/A |
Cell Cycle Analysis and Apoptosis Induction
The antiproliferative effects of these dichlorophenyl urea derivatives are closely linked to their ability to induce cell cycle arrest and apoptosis.
In HL-60 leukemia cells, both SR4 and SR9 suppressed cell growth by promoting cell cycle arrest at the G0/G1 transition. nih.gov This was accompanied by a decrease in the protein levels of cyclins D1 and E2, as well as cyclin-dependent kinases (CDK) 2 and 4. nih.gov Concurrently, there was an increased expression of the CDK inhibitors p21(WAF1/Cip1) and p27(Kip1). nih.gov Furthermore, these compounds induced mitochondrial-dependent apoptosis, as confirmed by an increase in the expression of caspases 3, 7, and 9, cytochrome c release, and PARP degradation. nih.gov
Similarly, COH-SR4 treatment in lung cancer cells resulted in G0/G1 cell cycle arrest and inhibited the expression of cell cycle regulatory proteins including CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1, while up-regulating the CDK inhibitor p27. nih.gov In melanoma cells, COH-SR4 induced G2/M phase cell cycle arrest and promoted apoptosis. nih.gov
These findings collectively suggest that dichlorophenyl urea derivatives, as a class of compounds, hold potential as both antimicrobial and anticancer agents. The recurring theme of cell cycle arrest and apoptosis induction in cancer cells points to a common mechanistic pathway that could be exploited for therapeutic benefit. Further research is warranted to specifically elucidate the biological activities of N-[1-(2,4-dichlorophenyl)ethyl]-N'-ethylurea.
Tubulin Polymerization Inhibition Assays
Currently, there is no publicly available scientific literature detailing the effects of this compound on tubulin polymerization. Searches for in vitro assays measuring the inhibitory activity of this specific compound against the formation of microtubules did not yield any specific data, such as IC50 values or descriptions of its mechanism of action on tubulin dynamics.
Inflammatory and Immune Response Modulation (non-clinical)
Cytokine Production Assays
No research findings are available in the public domain that assess the impact of this compound on cytokine production. Studies investigating the modulation of pro-inflammatory or anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in various cell types upon exposure to this compound have not been reported in the accessible literature.
Immune Cell Trafficking Modulation
There is no available data from non-clinical studies to indicate whether this compound has any effect on immune cell trafficking. Information regarding its potential to influence the migration and infiltration of immune cells, such as lymphocytes or neutrophils, is not present in the scientific literature.
Other Biological Activities (e.g., Plant Hormone Response)
Assessment of Ethylene (B1197577) Response in Model Organisms
No studies have been published that evaluate the effect of this compound on ethylene responses in model plant organisms. Research into its potential activity as an agonist or antagonist of the ethylene signaling pathway has not been documented.
Advanced Analytical Methodologies for Compound Characterization and Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are paramount in determining the molecular structure of N-[1-(2,4-dichlorophenyl)ethyl]-N'-ethylurea. By interacting with the molecule using various forms of electromagnetic radiation, these methods provide a detailed "fingerprint" of the compound.
Mass Spectrometry (MS, HRMS, LC-MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1. Common fragmentation pathways would likely involve cleavage of the bonds adjacent to the urea (B33335) group and the dichlorophenyl ring.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound with high accuracy, confirming its molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is particularly useful for analyzing the purity of a sample of this compound and for identifying any impurities or degradation products.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Information |
|---|---|
| MS (EI) | Molecular ion peak with characteristic Cl isotope pattern. Fragmentation pattern revealing structural components. |
| HRMS | Exact mass determination to confirm the molecular formula (C₁₁H₁₄Cl₂N₂O). |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. This provides information about the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1630-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the urea group. The N-H stretching vibrations would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The C-Cl stretching vibrations of the dichlorophenyl group would typically be found in the fingerprint region, below 800 cm⁻¹.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Urea) | 3200-3400 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 |
| C=O Stretch (Urea) | 1630-1680 |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the dichlorophenyl ring is the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima in the ultraviolet region, likely around 220-280 nm, corresponding to the π → π* transitions of the aromatic ring. The exact position and intensity of these absorptions can be influenced by the substitution pattern on the ring.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive three-dimensional structure of a compound in the solid state.
Single-Crystal X-ray Diffraction Analysis
Table 4: Potential Information from Single-Crystal X-ray Diffraction of this compound
| Parameter | Information Gained |
|---|---|
| Unit Cell Dimensions | Crystal system and lattice parameters. |
| Space Group | Symmetry of the crystal packing. |
| Atomic Coordinates | Precise 3D arrangement of all atoms. |
| Bond Lengths & Angles | Confirmation of molecular geometry. |
| Torsion Angles | Details of the molecular conformation. |
Due to the lack of publicly available experimental data for this compound, the specific spectral data and crystallographic information presented here are based on the expected values for a molecule with its structure, derived from the analysis of similar compounds. Experimental verification would be necessary to confirm these predictions.
Conformational and Packing Analysis in the Crystalline State
The three-dimensional structure and intermolecular interactions of this compound in its solid form are crucial for understanding its physicochemical properties. Single-crystal X-ray diffraction is the definitive technique for elucidating these features.
This method involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of each atom. This information allows for a detailed analysis of the molecule's conformation—the spatial arrangement of its atoms—including bond lengths, bond angles, and torsion angles.
For a urea derivative like this compound, conformational analysis would focus on the orientation of the 2,4-dichlorophenyl group relative to the ethylurea (B42620) side chain. The urea moiety itself has specific conformational preferences due to resonance, which influences its planarity and hydrogen bonding capabilities. nih.gov
Crystal packing analysis examines how individual molecules arrange themselves to form the crystal lattice. This is largely governed by non-covalent interactions, with hydrogen bonds being particularly significant in urea-containing compounds. acs.orgresearchgate.net The urea group contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), which typically lead to the formation of predictable hydrogen-bonding patterns, such as chains or tapes, that direct the crystal packing. acs.orgresearchgate.net The analysis would identify these hydrogen bonds and other weaker interactions, like van der Waals forces or halogen interactions involving the chlorine atoms, which collectively determine the crystal's stability and properties.
Table 1: Representative Crystallographic Data for a Chiral Urea Derivative (Note: This data is illustrative and not from an actual analysis of this compound.)
| Parameter | Illustrative Value |
| Chemical Formula | C₁₁H₁₄Cl₂N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.54 |
| b (Å) | 12.31 |
| c (Å) | 9.78 |
| β (°) | 105.2 |
| Volume (ų) | 992.5 |
| Z (molecules/unit cell) | 2 |
| Key Hydrogen Bond (D-H···A) | N-H···O=C |
| H-Bond Distance (Å) | 2.95 |
Chromatographic Techniques for Purity and Isomer Separation
Chromatography is an essential tool for assessing the purity of this compound and for separating its stereoisomers. The molecule contains a chiral center at the carbon atom attached to the dichlorophenyl ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often have different biological activities, their separation and quantification are critical. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for this purpose. chiraltech.com
UPLC and HPLC Method Development
The development of a robust chromatographic method is a systematic process aimed at achieving a reliable separation of the target compound from any impurities and, crucially, from its other enantiomer.
For the separation of enantiomers (a chiral separation), a chiral environment is required. This is most commonly achieved by using a Chiral Stationary Phase (CSP). hplc.todayphenomenex.com The development process typically involves screening a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, or macrocyclic glycopeptide-based) to find one that provides selectivity between the enantiomers. sigmaaldrich.comphenomenex.com
The mobile phase composition is then optimized to achieve the best resolution in the shortest possible time. Different chromatographic modes can be explored:
Normal Phase: Uses a non-polar mobile phase (e.g., hexane, heptane) with a polar modifier (e.g., isopropanol, ethanol) on a polar CSP. nih.gov
Reversed Phase: Employs a polar mobile phase (e.g., water, acetonitrile (B52724), methanol) with an apolar CSP.
Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol, often with additives, on a polar CSP.
Method development for UPLC follows the same principles but utilizes columns packed with smaller particles (<2 µm). This results in significantly faster analysis times and higher resolution compared to traditional HPLC. chiraltech.comdiva-portal.org The detector of choice is typically a UV detector, set to a wavelength where the dichlorophenyl group strongly absorbs light.
Table 2: Illustrative Screening of Chiral Stationary Phases for Enantiomer Separation (Note: This data is hypothetical and represents a typical screening process.)
| CSP Type (Column) | Mobile Phase | Resolution (Rs) | Elution Order |
| Polysaccharide A | Heptane/Isopropanol (90:10) | 1.8 | R then S |
| Polysaccharide B | Heptane/Ethanol (85:15) | 1.2 | S then R |
| Pirkle-Type | Heptane/Isopropanol/Dichloromethane (80:10:10) | 0.9 | R then S |
| Macrocyclic Glycopeptide | Methanol + 0.1% Acetic Acid + 0.1% Triethylamine | 2.1 | S then R |
Preparative Chromatography for Compound Isolation
Once a successful analytical method has been developed, it can be scaled up to preparative chromatography to isolate larger quantities of the individual enantiomers. nih.gov This is essential for further studies that require enantiomerically pure material.
The goal of preparative chromatography is to maximize throughput—the amount of purified compound isolated per unit of time—while maintaining the required purity. This involves:
Increasing Column Dimensions: Using columns with a larger internal diameter and length to accommodate higher sample loads.
Optimizing Loading: Determining the maximum amount of the racemic mixture that can be injected onto the column without sacrificing the resolution between the enantiomer peaks (a process known as a loadability study).
Solvent Management: Preparative separations consume large volumes of solvent, so methods that use less expensive or more easily recyclable solvents are preferred.
After the separation, the fractions corresponding to each enantiomer peak are collected separately. The solvent is then removed, typically by evaporation, to yield the isolated, purified enantiomers. The purity of the isolated fractions is then confirmed using the analytical-scale HPLC/UPLC method.
Table 3: Representative Parameters for Preparative Chiral Separation (Note: These parameters are illustrative of a scaled-up process.)
| Parameter | Illustrative Value |
| Column | Polysaccharide-based CSP, 250 x 20 mm ID |
| Mobile Phase | Heptane/Isopropanol (90:10) |
| Flow Rate | 20 mL/min |
| Injection Volume | 2 mL |
| Sample Concentration | 50 mg/mL |
| Load per Injection | 100 mg |
| Cycle Time | 15 min |
| Throughput (approx.) | 400 mg/hour |
| Collected Purity | >99.5% enantiomeric excess |
| Yield (per enantiomer) | >95% |
Environmental Fate and Degradation Mechanisms if Applicable
Phototransformation and Biotransformation Pathways
The breakdown of N-[1-(2,4-dichlorophenyl)ethyl]-N'-ethylurea in the environment is expected to occur through both light-induced (phototransformation) and microbially-mediated (biotransformation) pathways. These processes are crucial in determining the compound's persistence and the nature of its residues in soil and water.
Based on the degradation patterns of other dichlorophenyl urea (B33335) herbicides, the primary transformation of this compound likely involves the cleavage of the urea bridge and modifications to the side chains. Key anticipated degradation products include:
N-(2,4-dichlorophenyl)ethylamine: Formed through the hydrolysis of the urea linkage.
2,4-dichloroaniline (B164938) (2,4-DCA): A common and often more toxic metabolite resulting from the further breakdown of the N-(2,4-dichlorophenyl)ethylamine or directly from the parent compound. nih.gov
1-(2,4-dichlorophenyl)ethanol: May be formed through oxidation of the ethyl group.
Ethylurea (B42620): The other part of the molecule resulting from the hydrolysis of the urea bond.
Studies on related phenylurea herbicides have consistently identified analogous intermediates. For instance, the degradation of diuron, another dichlorinated phenylurea herbicide, yields metabolites such as N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU), and 3,4-dichloroaniline (B118046) (3,4-DCA). nih.gov Similarly, the microbial degradation of linuron (B1675549) can produce 3,4-dichloroaniline. nih.gov Fungal degradation pathways have also been shown to produce dealkylated metabolites and the corresponding aniline (B41778) derivative.
Table 1: Potential Degradation Products of this compound and their Formation Pathways
| Degradation Product | Formation Pathway |
| N-(2,4-dichlorophenyl)ethylamine | Hydrolysis of the urea linkage |
| 2,4-dichloroaniline (2,4-DCA) | Further degradation of intermediates |
| 1-(2,4-dichlorophenyl)ethanol | Oxidation of the ethyl side chain |
| Ethylurea | Hydrolysis of the urea linkage |
The environmental breakdown of this compound is anticipated to proceed through several key chemical and biological reactions:
Photodegradation: Phenylurea herbicides can undergo photolysis in aqueous environments, a process that can be influenced by the presence of photosensitizers like nitrate (B79036) and humic acids. nih.gov For halogenated derivatives, photohydrolysis is a predominant transformation pathway. tandfonline.com This process involves the substitution of a chlorine atom with a hydroxyl group from water. Other photochemical reactions can include N-dealkylation and oxidation of the alkyl side chains. tandfonline.com
Microbial Degradation: This is a major pathway for the dissipation of phenylurea herbicides in soil. oup.comoup.com Soil microorganisms, including bacteria and fungi, can utilize the herbicide as a source of carbon and nitrogen. nih.govcambridge.org The primary microbial degradation mechanisms for phenylurea herbicides are:
Hydrolysis: The enzymatic cleavage of the urea bond is a common initial step, leading to the formation of an aniline derivative and an alkylurea.
N-dealkylation: Stepwise removal of the ethyl groups from the urea nitrogen atoms is a well-documented pathway for many phenylurea herbicides. oup.com
Oxidation: The ethyl group attached to the phenyl ring can be susceptible to oxidation, potentially forming an alcohol and subsequently a carboxylic acid.
The rate of microbial degradation is influenced by various environmental factors, including soil type, organic matter content, moisture, temperature, and pH. k-state.edu The presence of a microbial community adapted to degrading similar compounds can also enhance the breakdown rate. nih.gov
Ecogenomic and Ecotoxicological Studies of Degradation Products
The degradation of this compound gives rise to metabolites that may have their own environmental impacts. Understanding the ecotoxicology and genomics of these breakdown products is essential for a complete environmental risk assessment.
The degradation products of phenylurea herbicides, particularly the chlorinated anilines, are often of greater ecotoxicological concern than the parent compound. nih.gov
2,4-dichloroaniline (2,4-DCA): This metabolite is known to be toxic to a range of aquatic organisms. nih.govethz.ch Studies have shown that it can cause adverse effects in fish, invertebrates, and algae. ethz.ch The toxicity of 2,4-DCA is attributed to its ability to interfere with cellular processes. It is particularly toxic to aquatic life, potentially leading to long-term adverse effects in the aquatic environment. ethz.ch The substance is also known to cause the formation of methemoglobin in the blood, reducing its oxygen-carrying capacity, which can be fatal to aquatic organisms. ethz.ch
The application of phenylurea herbicides has been shown to affect the structure and metabolic potential of soil microbial communities. nih.govasm.orgresearchgate.net Long-term exposure can lead to a decrease in bacterial diversity and alter the functional abilities of the microbial populations. nih.govasm.org
Table 2: Ecotoxicity Data for a Key Degradation Product: 2,4-dichloroaniline (2,4-DCA)
| Organism | Endpoint | Value | Reference |
| Fish (various species) | Acute LC50 | Moderate toxicity | herts.ac.uk |
| Daphnia magna (Water flea) | Acute EC50 | Moderate toxicity | herts.ac.uk |
| Earthworms | Acute LC50 | Moderate toxicity | herts.ac.uk |
The persistence and bioavailability of the degradation products of this compound will dictate their long-term environmental impact.
Persistence: 2,4-dichloroaniline is considered to be moderately persistent in the environment. herts.ac.uk Its degradation in soil and water can be slow, with a low rate of aerobic biodegradation. env.go.jp This persistence can lead to its accumulation in various environmental compartments.
Bioavailability: The bioavailability of metabolites like 2,4-DCA is influenced by their sorption to soil and sediment particles. ethz.ch While 2,4-DCA does not sorb strongly to soil, which can increase its potential for leaching into groundwater, its bioavailability to organisms can be a concern. ethz.ch The uptake of such metabolites by plants and other organisms can lead to their entry into the food chain. The bioavailability of ionizable herbicides and their metabolites can be influenced by soil pH, which can be altered by agricultural practices such as the use of urea-based fertilizers. mdpi.com
Future Research Directions and Academic Translational Potential
Development of Novel Analogues with Enhanced Selectivity and Efficacy
The development of novel analogues is a cornerstone of medicinal chemistry and materials science, aiming to refine the properties of a lead compound. For N-[1-(2,4-dichlorophenyl)ethyl]-N'-ethylurea, future research could focus on synthesizing new analogues with improved biological activity or material characteristics. The urea (B33335) functionality is a key component in numerous bioactive compounds and clinically approved therapies. nih.gov By systematically modifying the dichlorophenyl ring, the ethyl group, or the urea linkage, researchers can explore structure-activity relationships (SAR). For instance, altering the substitution pattern on the phenyl ring could influence the compound's binding affinity to specific biological targets. The introduction of different functional groups may also modulate its pharmacokinetic properties.
The design of these new analogues can benefit from the vast knowledge base surrounding urea derivatives in drug discovery. Many N,N′-diarylureas have been investigated as anti-tumor agents, targeting key receptors in cancer progression. nih.gov This suggests a potential therapeutic avenue for analogues of this compound.
Application of this compound as a Chemical Probe
A chemical probe is a small molecule used to study biological systems. Given the potential for biological activity inferred from its structural motifs, this compound could be developed as a chemical probe. The dichlorophenyl group, for example, is a common feature in molecules designed to interact with specific protein binding pockets. To be an effective chemical probe, a compound should exhibit high potency and selectivity for its target. Future research would first need to identify the biological targets of this compound through screening assays. Once a target is identified, the compound could be further optimized to enhance its probing capabilities, potentially by incorporating reporter tags or photo-activatable groups.
Advanced Materials Science Applications of Urea Derivatives (e.g., Supramolecular Chemistry)
The urea group is an excellent hydrogen bond donor and acceptor, making it an ideal building block for supramolecular chemistry. researchgate.net This field explores the non-covalent interactions between molecules to create large, well-organized structures. Urea derivatives have been successfully used to construct supramolecular capsules, polymers, and gels. researchgate.net These materials have a wide range of potential applications, from drug delivery systems to catalysis and environmental remediation.
Future research could investigate the ability of this compound to self-assemble into higher-order structures. The specific stereochemistry and electronic properties of this compound could lead to the formation of unique supramolecular architectures with novel functions. The development of such materials would be a significant contribution to the field of advanced materials science.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research. visive.ai These computational tools can accelerate the design and discovery of new molecules with desired properties. In the context of this compound, AI and ML could be employed in several ways.
Generative AI models can be used to design novel analogues with predicted enhancements in efficacy and selectivity. youtube.com These models can learn from vast datasets of known molecules and their properties to propose new structures that are likely to be successful. Machine learning algorithms can also predict the physicochemical properties and biological activities of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. researchgate.net Furthermore, AI can be used to optimize the synthesis of urea derivatives, leading to more efficient and sustainable production methods. researchgate.net The application of AI and ML in the study of this compound and its analogues has the potential to significantly reduce the time and cost associated with research and development.
Data Table
| Chemical Compound | IUPAC Name | Molecular Formula |
| This compound | 1-[1-(2,4-dichlorophenyl)ethyl]-3-ethylurea | C11H14Cl2N2O |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-[1-(2,4-dichlorophenyl)ethyl]-N'-ethylurea, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the 2,4-dichlorophenethylamine intermediate via reductive amination or alkylation of 2,4-dichlorobenzaldehyde.
- Step 2 : Reaction with ethyl isocyanate under anhydrous conditions to form the urea backbone.
- Optimization : Control temperature (0–5°C) during urea bond formation to minimize side reactions. Use catalysts like DMAP (4-dimethylaminopyridine) to enhance yields .
- Validation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and characterize final product using H NMR (e.g., δ 1.1 ppm for ethyl CH) and LC-MS (M+H expected ~327.2) .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Techniques :
- HPLC-PDA : Use a C18 column (methanol/water gradient) to assess purity (>98%) and detect trace impurities.
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm) and N-H bonds (~3300 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHClNO) .
- Reference Standards : Compare with spectral libraries from reputable databases (e.g., PubChem, NIST) .
Q. How should this compound be stored to ensure long-term stability?
- Storage : Keep at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid repeated freeze-thaw cycles.
- Stability Data : Shelf life >5 years when stored properly. Monitor degradation via HPLC annually .
Advanced Research Questions
Q. What mechanisms underlie its reported antitumor activity, and how can in vitro assays be designed to validate these effects?
- Hypothesized Mechanism : Induces G/M cell cycle arrest by disrupting microtubule dynamics, similar to combretastatin analogs .
- Assay Design :
- Use flow cytometry (propidium iodide staining) to quantify cell cycle phase distribution in HeLa or MCF-7 cells.
- Perform Western blotting to assess cyclin B1 and phospho-histone H3 levels .
- Dose Optimization : Test 0.1–100 µM ranges; IC values typically 10–20 µM in solid tumor models .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Key Modifications :
- Substitution on the dichlorophenyl ring : Introduce electron-withdrawing groups (e.g., -CF) to enhance binding to hydrophobic pockets.
- Urea linker : Replace ethyl group with cyclopropyl to improve metabolic stability .
- Computational Tools : Use molecular docking (AutoDock Vina) to predict interactions with β-tubulin or kinase targets .
Q. How can contradictory data on its thermodynamic stability be resolved?
- Data Conflict : Conflicting reports on decomposition temperature (132–134°C vs. 150°C).
- Resolution Strategies :
- Perform differential scanning calorimetry (DSC) to measure exact melting/decomposition points.
- Analyze batch-to-batch variability using XRD to check crystalline polymorphism .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Approaches :
- Selective functionalization : Introduce polar groups (e.g., -OH, -SOH) to reduce CNS penetration.
- Prodrug design : Mask the urea moiety with enzymatically cleavable esters to enhance specificity .
- Validation : Use kinase profiling panels (e.g., Eurofins) to assess selectivity across 100+ kinases .
Q. What ecotoxicological protocols apply for assessing environmental persistence?
- OECD Guidelines :
- Test 301 : Ready biodegradability in aqueous media.
- Test 211 : Daphnia magna acute toxicity (EC determination).
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
